molecular formula C10H6F3NO2 B1417569 2-(Trifluoromethyl)quinoline-5,8-diol CAS No. 41192-41-0

2-(Trifluoromethyl)quinoline-5,8-diol

Cat. No.: B1417569
CAS No.: 41192-41-0
M. Wt: 229.15 g/mol
InChI Key: JOUKLKBSYSRSHA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-5,8-diol is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored at room temperature in continental US .

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

Genotoxicity of Quinoline Analogs : The food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), an analog of quinoline, was studied for its genotoxic properties. Quinoline showed weak positive results in unscheduled DNA repair assays, hinting at its genotoxic potential, though it was less potent compared to IQ and other analogs. Quinoline was also involved in a topical application study with mice, indicating its relevance in carcinogenicity studies (Barnes et al., 1985).

Pharmacological Properties and Drug Metabolism

Quinoline Derivatives and Serotonin Metabolism : A study on quipazine, 2-(1-piperazinyl)-quinoline, explored its impact on serotonin metabolism in the rat brain. It demonstrated the compound's ability to interact with serotonin receptors and its potential inhibitory effects on monoamine oxidase and serotonin uptake. This sheds light on the diverse pharmacological actions of quinoline derivatives (Fuller et al., 1976).

Synthesis and Biological Evaluation of Pyridoquinolines : A study focused on the synthesis of pyridoquinoline derivatives and their potential as diuretic agents. It highlighted the importance of specific structural features for biological activity, suggesting the potential of these compounds in pharmacological applications (Ukrainets et al., 2018).

Anticonvulsant and Anti-inflammatory Properties

Anticonvulsant Activity of Quinoline Derivatives : Research into 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-one derivatives revealed their potential as anticonvulsants. One compound, in particular, showed significant activity and a higher safety margin compared to standard drugs, indicating the therapeutic potential of quinoline derivatives in epilepsy treatment (Jin et al., 2006).

Anti-inflammatory and Analgesic Activities of Quinoline Carboxamides : Carboxamides derived from 2-phenyl quinoline were studied for their anti-inflammatory and analgesic properties. Some derivatives demonstrated significant activity, comparable to diclofenac sodium, in animal models of inflammation, highlighting the potential of quinoline derivatives in treating inflammatory conditions (Khalifa et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and inhalation .

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-5,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUKLKBSYSRSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744625
Record name 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41192-41-0
Record name 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)quinoline-5,8-diol
Reactant of Route 2
2-(Trifluoromethyl)quinoline-5,8-diol
Reactant of Route 3
2-(Trifluoromethyl)quinoline-5,8-diol
Reactant of Route 4
2-(Trifluoromethyl)quinoline-5,8-diol
Reactant of Route 5
2-(Trifluoromethyl)quinoline-5,8-diol
Reactant of Route 6
2-(Trifluoromethyl)quinoline-5,8-diol

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